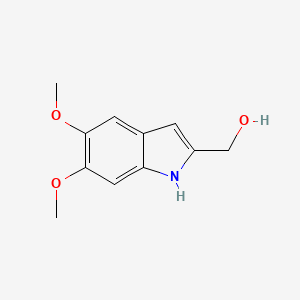

(5,6-Dimethoxy-1H-indol-2-yl)methanol

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H13NO3 |

|---|---|

Molecular Weight |

207.23 g/mol |

IUPAC Name |

(5,6-dimethoxy-1H-indol-2-yl)methanol |

InChI |

InChI=1S/C11H13NO3/c1-14-10-4-7-3-8(6-13)12-9(7)5-11(10)15-2/h3-5,12-13H,6H2,1-2H3 |

InChI Key |

DAIRNLGBRSTQNY-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C2C(=C1)C=C(N2)CO)OC |

Origin of Product |

United States |

Synthetic Methodologies for 5,6 Dimethoxy 1h Indol 2 Yl Methanol and Its Analogues

Established Strategies for Indole (B1671886) Ring Construction and Functionalization

The indole nucleus is a prevalent scaffold in numerous biologically active compounds, leading to the development of a vast array of synthetic methods for its construction. chim.itrsc.org Classical methods, often named after their discoverers, provide foundational routes to the indole core, while modern catalytic techniques offer increased efficiency, milder conditions, and broader functional group tolerance. mdpi.com

Adaptations of Classical Indole Synthesis Protocols (e.g., Fischer, Bischler, Hemetsberger)

Several venerable indole syntheses have been adapted for the preparation of substituted indoles like the 5,6-dimethoxy variant.

Fischer Indole Synthesis: This is arguably the most widely known method for indole synthesis, involving the reaction of a (substituted) phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions. thermofisher.comwikipedia.org The reaction proceeds through a phenylhydrazone intermediate, which undergoes a drugfuture.comdrugfuture.com-sigmatropic rearrangement to form the indole ring. jk-sci.comyoutube.com For the synthesis of a 5,6-dimethoxyindole (B14739) core, (3,4-dimethoxyphenyl)hydrazine (B1633565) serves as the key starting material. The reaction of this hydrazine (B178648) with a suitable carbonyl compound, such as pyruvic acid or an equivalent, can lead to the formation of 5,6-dimethoxyindole-2-carboxylic acid derivatives, which can be further modified. nih.gov The choice of acid catalyst (e.g., HCl, H₂SO₄, polyphosphoric acid, or Lewis acids like ZnCl₂) and reaction conditions can significantly influence the yield and regioselectivity, especially with unsymmetrical ketones. thermofisher.comwikipedia.org

Bischler-Möhlau Indole Synthesis: This method constructs the indole ring by reacting an α-halo- or α-hydroxy-ketone with an excess of an aniline (B41778). drugfuture.comwikipedia.org The reaction initially forms an α-arylaminoketone intermediate, which then cyclizes under harsh, acidic conditions to yield a 2-substituted indole. drugfuture.comcore.ac.uk To synthesize the 5,6-dimethoxyindole core, 3,4-dimethoxyaniline (B48930) would be the required starting material. Despite its long history, the Bischler synthesis has seen limited use due to its often severe reaction conditions and potential for low yields. wikipedia.org However, modern variations using microwave irradiation or different catalysts have been developed to improve its utility. researchgate.net

Hemetsberger Indole Synthesis: The Hemetsberger (or Hemetsberger-Knittel) synthesis is a thermal decomposition of a 3-aryl-2-azido-propenoic ester to form an indole-2-carboxylic ester. wikipedia.orgsynarchive.comwikipedia.org This method is particularly well-suited for preparing the precursor to (5,6-Dimethoxy-1H-indol-2-yl)methanol. The synthesis starts with the condensation of an aryl aldehyde with an α-azidoacetate. researchgate.netrsc.org Specifically, 3,4-dimethoxybenzaldehyde (B141060) (veratraldehyde) is condensed with methyl or ethyl azidoacetate. nih.govunca.edu The resulting α-azidocinnamate is then heated in a high-boiling solvent like xylene, which causes it to lose nitrogen gas and cyclize via a proposed nitrene intermediate to afford the corresponding 5,6-dimethoxyindole-2-carboxylate in good yields. nih.govwikipedia.orgresearchgate.net This ester can then be readily reduced to the target 2-hydroxymethyl derivative.

| Synthesis Method | Key Precursors | Intermediate | Product Type | Reference |

|---|---|---|---|---|

| Fischer | (3,4-Dimethoxyphenyl)hydrazine + Carbonyl compound (e.g., pyruvic acid) | Phenylhydrazone | 5,6-Dimethoxyindole-2-carboxylate | thermofisher.comwikipedia.orgnih.gov |

| Bischler-Möhlau | 3,4-Dimethoxyaniline + α-Haloketone | α-Arylaminoketone | 2-Substituted 5,6-dimethoxyindole | drugfuture.comwikipedia.org |

| Hemetsberger | 3,4-Dimethoxybenzaldehyde + Ethyl azidoacetate | Ethyl α-azido-β-(3,4-dimethoxyphenyl)acrylate | Ethyl 5,6-dimethoxyindole-2-carboxylate | nih.govrsc.orgunca.edu |

Catalytic Approaches to 1H-Indole-2-methanol Derivatives

Modern synthetic chemistry has introduced a variety of transition metal-catalyzed reactions that provide efficient and versatile routes to substituted indoles. mdpi.com These methods often proceed under milder conditions and offer greater control over the substitution pattern.

Palladium- and copper-catalyzed cyclizations are prominent among these new strategies. A common approach involves the cyclization of 2-alkynylaniline derivatives. mdpi.com These precursors can be assembled via a Sonogashira cross-coupling reaction between a 2-haloaniline and a terminal alkyne, followed by an intramolecular cyclization to form the indole ring. mdpi.com

A particularly relevant strategy for the synthesis of this compound and its analogues involves a copper(I)-catalyzed coupling of a 2-bromoaniline (B46623) derivative with an O-protected propargyl alcohol. researchgate.net This is followed by a copper(I)-mediated cyclization process that directly incorporates the protected 2-hydroxymethyl moiety during the formation of the indole ring. This tandem approach allows for the rapid construction of 5-, 6-, or 7-substituted 2-hydroxymethyl indoles. researchgate.net Other catalytic systems, such as those based on ruthenium, have also been employed for the heterocyclization of aromatic propargyl amines to form indoles. organic-chemistry.org

| Catalyst System | Reaction Type | Key Precursors | Advantage | Reference |

|---|---|---|---|---|

| CuI / L-proline | Coupling / Cyclization | 2-Bromo-4,5-dimethoxyaniline + O-Protected propargyl alcohol | Direct incorporation of protected 2-hydroxymethyl group | researchgate.net |

| Pd(OAc)₂ | Intramolecular Cyclization | N-unprotected 2-alkynylanilines | Applicable to N-unprotected substrates | mdpi.com |

| Ruthenium complexes | Heterocyclization | Aromatic propargyl amines | Regioselective 5-endo cyclization | organic-chemistry.org |

Synthesis of the 5,6-Dimethoxyindole Core Precursors

The successful synthesis of the target compound is critically dependent on the efficient preparation of appropriately substituted precursors that contain the 5,6-dimethoxybenzene moiety.

Routes Involving 3,4-Dimethoxybenzaldehyde and Related Aryl Precursors

3,4-Dimethoxybenzaldehyde (veratraldehyde) is a readily available and versatile starting material for building the 5,6-dimethoxyindole core. As mentioned previously, it is a key component in the Hemetsberger synthesis, where it is condensed with an azidoacetate to form the direct precursor to 5,6-dimethoxyindole-2-carboxylate. nih.govunca.edu

Another synthetic route starting from a related precursor, vanillin (B372448), has been developed. chim.it In this multi-step sequence, vanillin is first methylated to give 3,4-dimethoxybenzaldehyde. This is followed by nitration to introduce a nitro group ortho to one of the methoxy (B1213986) groups, yielding 4,5-dimethoxy-2-nitrobenzaldehyde. Subsequent bromination and reaction with methyl bromoacetate (B1195939) leads to an olefin, which is then cyclized to the 5,6-dimethoxyindole derivative via a microwave-assisted Cadogan reaction. chim.it This pathway highlights the use of classic aromatic substitution reactions to prepare a highly functionalized precursor for indole ring formation.

Utilization of Substituted Anilines in Cyclization Reactions

Substituted anilines, particularly 3,4-dimethoxyaniline, are central precursors in many indole synthesis strategies. This aniline is the required starting material for the Bischler-Möhlau synthesis to obtain the 5,6-dimethoxyindole skeleton. drugfuture.comwikipedia.org

Furthermore, 3,4-dimethoxyaniline and its derivatives are crucial for modern catalytic methods. For instance, a 2-halo-4,5-dimethoxyaniline is the necessary starting point for Sonogashira coupling with terminal alkynes to generate the 2-alkynylaniline precursors needed for subsequent palladium- or copper-catalyzed cyclizations. mdpi.commdpi.comresearchgate.net Additionally, palladium-catalyzed methods have been developed for the aromatization of substituted cyclohexanones in the presence of an ammonia (B1221849) source to produce anilines, which can then be used in further indole syntheses. researchgate.net

Formation of the 2-Hydroxymethyl Moiety on the Indole Nucleus

The final functionalization to produce this compound typically involves the introduction of the hydroxymethyl group at the C-2 position of the indole ring. This can be achieved either by functional group manipulation on a pre-formed indole or by incorporating the moiety during the ring-forming cyclization.

The most straightforward and common method is the reduction of a C-2 carbonyl group. Indole-2-carboxylic acid esters, such as those produced from the Fischer or Hemetsberger syntheses, are readily reduced to the corresponding primary alcohol. researchgate.net Lithium aluminium hydride (LiAlH₄) is a standard reagent used for this transformation, efficiently converting the ester to the 2-hydroxymethyl group. Similarly, indole-2-carbaldehydes, which can be prepared by oxidation of the corresponding 2-methylindoles or by other formylation methods, can also be reduced to the 2-hydroxymethyl derivative using reducing agents like sodium borohydride (B1222165). researchgate.netresearchgate.net

Alternatively, as discussed in the context of catalytic methods, the 2-hydroxymethyl group (in a protected form) can be installed concurrently with the indole ring formation. researchgate.net The use of O-protected propargyl alcohol in a copper-catalyzed tandem coupling-cyclization reaction with a 2-halo-4,5-dimethoxyaniline provides a direct entry to protected this compound, which only requires a final deprotection step. researchgate.net This convergent strategy is often more efficient than linear sequences that involve post-cyclization functional group manipulation.

Reduction Pathways of Indole-2-carboxylates

A common and direct route to this compound involves the reduction of the corresponding indole-2-carboxylate (B1230498) ester. This transformation is a reliable method for converting the ester functionality at the C2 position of the indole ring into a hydroxymethyl group.

One of the most effective and widely used reducing agents for this purpose is lithium aluminum hydride (LiAlH₄). The reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). The ester, for instance, methyl 5,6-dimethoxy-1H-indole-2-carboxylate, is treated with an excess of LiAlH₄ to ensure complete reduction. The reaction proceeds via a nucleophilic acyl substitution mechanism, where the hydride ion attacks the electrophilic carbonyl carbon of the ester, leading to the formation of a tetrahedral intermediate. Subsequent elimination of the methoxy group and further reduction of the resulting aldehyde yields the desired primary alcohol, this compound. This method is highly efficient for the preparation of a range of 2-hydroxymethyldimethoxyindole derivatives from their corresponding methyl esters.

An alternative, though less common, method for the reduction of indole-2-carboxylates involves the use of magnesium in methanol (B129727). This reducing system has been shown to selectively reduce the 2-carboxylate function to the hydroxymethyl derivative in certain indole systems. The choice of reducing agent can be influenced by the presence of other functional groups in the molecule and the desired selectivity.

| Starting Material | Reducing Agent | Product | Reference |

| Methyl 5,6-dimethoxy-1H-indole-2-carboxylate | Lithium aluminum hydride (LiAlH₄) | This compound | researchgate.net |

| Ethyl indole-2-carboxylate (phenyl substituted) | Magnesium in methanol | (Phenyl-1H-indol-2-yl)methanol | ingentaconnect.com |

Direct Functionalization at the C2 Position

Direct functionalization of the C2 position of the indole ring to introduce a hydroxymethyl group presents a more atom-economical approach, avoiding the need for a pre-installed carboxylate group and a subsequent reduction step. However, direct C-H functionalization at the C2 position of indoles, especially electron-rich ones like 5,6-dimethoxyindole, can be challenging due to the high nucleophilicity of the C3 position.

While direct C2-hydroxymethylation of 5,6-dimethoxy-1H-indole is not widely reported, various strategies for the C2-functionalization of indoles have been developed that could potentially be adapted for this purpose. These methods often involve the use of a directing group on the indole nitrogen to favor reaction at the C2 position. For instance, palladium-catalyzed C2-H methylation of free (N-H) indoles has been achieved, suggesting the feasibility of C2-H activation. rsc.org

Another approach involves the concept of "umpolung," which reverses the normal reactivity of the indole ring, making the C2 position electrophilic and thus susceptible to attack by nucleophiles. acs.org While direct hydroxymethylation via this route is not established, it represents a potential avenue for future development.

Given the challenges of direct C2-hydroxymethylation, a multi-step sequence is often employed. This could involve an initial C2-formylation followed by reduction. The Vilsmeier-Haack reaction is a classic method for formylating electron-rich aromatic rings, though it typically favors the C3 position of indoles. However, with the C3 position blocked, formylation can occur at C2. Subsequent reduction of the C2-formyl group with a mild reducing agent like sodium borohydride would yield the desired (indol-2-yl)methanol.

Modern and Sustainable Synthetic Approaches for Methoxyindoles

In recent years, there has been a significant shift towards the development of more sustainable and environmentally friendly synthetic methodologies in organic chemistry. This trend has also impacted the synthesis of indole derivatives, including methoxyindoles.

Green Chemistry Protocols (e.g., Microwave-Assisted, Ionic Liquid-Mediated, Solvent-Free Reactions)

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatically reduced reaction times, increased yields, and cleaner reactions compared to conventional heating methods. benthamdirect.com The application of microwave-assisted organic synthesis (MAOS) has been successfully demonstrated in various indole syntheses. For example, the Bischler indole synthesis, a reaction that can be used to prepare 2-arylindoles, has been efficiently carried out under solvent-free conditions using microwave irradiation. mdpi.com This approach avoids the use of volatile and often toxic organic solvents, aligning with the principles of green chemistry. The synthesis of functionalized 2-methyl-1H-indole-3-carboxylate derivatives has also been optimized using microwave irradiation, resulting in excellent yields and high regioselectivity. acs.org

Ionic Liquid-Mediated Reactions: Ionic liquids (ILs) are salts with low melting points that are gaining attention as "green" solvents due to their negligible vapor pressure, high thermal stability, and recyclability. nih.gov They can act as both the solvent and the catalyst in organic reactions. In the context of indole synthesis, sulfonic acid-functionalized ionic liquids have been used as Brønsted acid catalysts for the efficient synthesis of indole derivatives under solvent-free conditions at room temperature. researchgate.net The catalyst can be reused multiple times without a significant loss of activity. Furthermore, Brønsted acidic ionic liquids have been employed in aqueous media for the synthesis of primary aniline-based indolylmethanes, demonstrating the versatility of ILs in promoting reactions in environmentally benign solvents like water. nih.gov

Solvent-Free Reactions: Performing reactions without a solvent offers significant environmental benefits by reducing waste and avoiding the use of potentially hazardous substances. Several indole syntheses have been adapted to solvent-free conditions. The reaction of indoles with carbonyl compounds to form bis(indolyl)methanes can proceed efficiently in the absence of both a catalyst and a solvent, affording the products in excellent yields. researchgate.net The mechanism of such solid-state reactions has been studied, revealing that they can proceed through a melted phase. researchgate.net Copper-catalyzed synthesis of indolizines has also been successfully conducted under solvent-free conditions, further highlighting the potential of this approach in heterocyclic synthesis. nih.gov

| Green Chemistry Protocol | Reaction Type | Substrate/Product Example | Key Advantages | Reference |

| Microwave-Assisted | Bischler Indole Synthesis | 2-Arylindoles | Solvent-free, reduced reaction time, good yields | mdpi.com |

| Microwave-Assisted | Pd-Catalyzed Heterocyclization | 2-Methyl-1H-indole-3-carboxylates | High yields, high regioselectivity | acs.org |

| Ionic Liquid-Mediated | Friedel-Crafts type reaction | 3-Substituted indoles | Solvent-free, reusable catalyst, room temperature | researchgate.net |

| Ionic Liquid-Mediated | Aza-Friedel–Crafts Reaction | Primary aniline-based indolylmethanes | Aqueous media, reusable catalyst, high yields | nih.gov |

| Solvent-Free | Bis(indolyl)methane synthesis | Bis(indolyl)methanes | Catalyst- and solvent-free, excellent yields | researchgate.net |

| Solvent-Free | Copper-catalyzed synthesis | Indolizines | Environmental friendliness, high yields | nih.gov |

Metal-Catalyzed Coupling and Cyclization Strategies

Transition metal catalysis has revolutionized the synthesis of complex organic molecules, including indoles. These methods often offer high efficiency, selectivity, and functional group tolerance.

Palladium-Catalyzed Reactions: Palladium catalysts are widely used in cross-coupling and cyclization reactions for the synthesis of indoles. For instance, the palladium-catalyzed reductive cyclization of β-nitrostyrenes using phenyl formate (B1220265) as a carbon monoxide surrogate provides a route to various indole derivatives. mdpi.com Another powerful method is the palladium-catalyzed intramolecular dehydrogenative coupling of two aryl C-H bonds, which has been applied to the synthesis of 5,6-dihydrophenanthridines and demonstrates the potential for forming complex fused heterocyclic systems. nih.gov Furthermore, the synthesis of functionalized indoles via palladium-catalyzed cyclization of N-(2-allylphenyl) benzamides has been developed, offering a method for preparing key intermediates for pharmaceuticals like indomethacin (B1671933). mdpi.com

Rhodium-Catalyzed Reactions: Rhodium catalysts have proven to be highly effective for the synthesis and functionalization of indoles. Rhodium-catalyzed oxidative coupling of acetanilides and internal alkynes provides a direct route to highly functionalized indoles with good yields and regioselectivity. acs.org Rhodium catalysis also enables the site-selective C2 functionalization of indoles with allylic acetates. rsc.org A variety of rhodium-catalyzed reactions, including C-H insertion, cycloaddition, and hydroformylation, have been reviewed as powerful tools for indole synthesis. ingentaconnect.combenthamdirect.com

Copper-Catalyzed Reactions: Copper catalysis offers a more economical and sustainable alternative to palladium and rhodium catalysis. Copper-catalyzed C-H activation has been utilized for the synthesis of oxindoles from anilides, using atmospheric oxygen as the reoxidant. organic-chemistry.org This method is operationally simple and cost-effective. The synthesis of substituted indoles and benzoindoles through copper-catalyzed reactions has also been reported. researchgate.net

Gold-Catalyzed Reactions: Gold catalysts have unique reactivity profiles, particularly in activating alkynes towards nucleophilic attack. Gold-catalyzed cyclization of alkyne-containing precursors has been employed in the total synthesis of complex indole alkaloids, such as voacandial and voacanginone A, where an electron-rich methoxyindole is formed. acs.org

| Metal Catalyst | Reaction Type | Key Features | Example Application | Reference |

| Palladium | Reductive Cyclization | Uses a CO surrogate | Synthesis of various indoles | mdpi.com |

| Palladium | Intramolecular Dehydrogenative Coupling | Forms aryl-aryl bonds via C-H activation | Synthesis of 5,6-dihydrophenanthridines | nih.gov |

| Rhodium | Oxidative Coupling | Couples anilines and internal alkynes | Synthesis of highly functionalized indoles | acs.org |

| Rhodium | C-H Functionalization | Site-selective C2 allylation | C2-functionalized indoles | rsc.org |

| Copper | C-H Activation/Coupling | Economical, uses oxygen as oxidant | Synthesis of oxindoles | organic-chemistry.org |

| Gold | Alkyne Cyclization | Mild activation of alkynes | Total synthesis of indole alkaloids | acs.org |

Chemical Reactivity and Derivatization Studies of 5,6 Dimethoxy 1h Indol 2 Yl Methanol

Transformations Involving the 2-Hydroxymethyl Group

The primary alcohol functionality at the C2 position of the indole (B1671886) ring is a versatile handle for a variety of chemical modifications. These transformations allow for the introduction of new functional groups and the extension of the molecular framework.

Esterification and Etherification Reactions

The hydroxyl group of (5,6-Dimethoxy-1H-indol-2-yl)methanol can readily undergo esterification with carboxylic acids, acid chlorides, or anhydrides under standard conditions to form the corresponding esters. These reactions are typically catalyzed by acids (e.g., H₂SO₄, p-toluenesulfonic acid) or facilitated by coupling agents. Similarly, etherification can be achieved by reacting the alcohol with alkyl halides or other electrophiles under basic conditions, such as the Williamson ether synthesis. These reactions provide a straightforward method for introducing a wide range of functionalities, which can be used to modify the compound's physicochemical properties.

While specific examples for this compound are not extensively documented in dedicated studies, the general reactivity of primary alcohols and the successful application of these reactions to other indole derivatives are well-established. For instance, the esterification of related indole alkanoic acids is a common step in the synthesis of various indole-based compounds, utilizing standard protocols like refluxing in methanol (B129727) with a sulfuric acid catalyst. nih.gov

Table 1: Representative Esterification and Etherification Reactions

| Reaction Type | Reagent Example | Product Type | Typical Conditions |

| Esterification | Acetic Anhydride | 2-Acetoxymethyl-5,6-dimethoxy-1H-indole | Base catalyst (e.g., Pyridine) |

| Esterification | Benzoyl Chloride | 2-Benzoyloxymethyl-5,6-dimethoxy-1H-indole | Base catalyst (e.g., Triethylamine) |

| Etherification | Methyl Iodide | 2-Methoxymethyl-5,6-dimethoxy-1H-indole | Strong base (e.g., NaH) |

| Etherification | Benzyl Bromide | 2-(Benzyloxy)methyl-5,6-dimethoxy-1H-indole | Strong base (e.g., NaH) |

Oxidation to Aldehyde and Carboxylic Acid Derivatives

The primary alcohol of this compound can be selectively oxidized to either the corresponding aldehyde (5,6-Dimethoxy-1H-indole-2-carbaldehyde) or the carboxylic acid (5,6-Dimethoxy-1H-indole-2-carboxylic acid). The choice of oxidizing agent and reaction conditions determines the outcome of the reaction.

Mild oxidizing agents such as manganese dioxide (MnO₂) or pyridinium (B92312) chlorochromate (PCC) are commonly employed for the selective oxidation of primary alcohols to aldehydes, minimizing over-oxidation to the carboxylic acid.

For the synthesis of the corresponding carboxylic acid, stronger oxidizing agents are required. Reagents like potassium permanganate (B83412) (KMnO₄), Jones reagent (CrO₃ in sulfuric acid), or a two-step procedure involving initial oxidation to the aldehyde followed by further oxidation with reagents like sodium chlorite (B76162) (NaClO₂) can be utilized. The synthesis and elaboration of 5,6-dimethoxy-1H-indole-2-carboxylic acid and its esters are documented, highlighting the importance of this oxidized derivative as a synthetic intermediate. rsc.orgresearchgate.net For example, ethyl 5,6-dimethoxy-2-carboxylate is a commercially available compound that serves as a precursor for more complex, eumelanin-inspired molecules. rsc.org

Table 2: Oxidation Reactions and Products

| Oxidizing Agent | Product | Product Class |

| Pyridinium chlorochromate (PCC) | 5,6-Dimethoxy-1H-indole-2-carbaldehyde | Aldehyde |

| Manganese dioxide (MnO₂) | 5,6-Dimethoxy-1H-indole-2-carbaldehyde | Aldehyde |

| Potassium permanganate (KMnO₄) | 5,6-Dimethoxy-1H-indole-2-carboxylic acid | Carboxylic Acid |

| Jones Reagent (CrO₃/H₂SO₄) | 5,6-Dimethoxy-1H-indole-2-carboxylic acid | Carboxylic Acid |

Nucleophilic Substitutions at the Methylene (B1212753) Carbon

Nucleophilic substitution at the methylene carbon of the 2-hydroxymethyl group requires the conversion of the hydroxyl group into a better leaving group. This is typically achieved by converting the alcohol into a tosylate, mesylate, or a halide. For instance, reaction with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine (B92270) would yield the corresponding tosylate.

Once activated, the methylene carbon becomes susceptible to attack by a variety of nucleophiles (e.g., cyanides, azides, amines, thiols), allowing for the introduction of diverse functional groups via an Sₙ2 mechanism. This pathway provides access to a range of 2-substituted methyl-5,6-dimethoxyindoles, which are valuable intermediates in medicinal chemistry and materials science. While nucleophilic substitution reactions on the indole nucleus itself are known, this method of functionalizing the C2-side chain offers a complementary synthetic strategy. core.ac.uknii.ac.jp

Electrophilic and Nucleophilic Reactivity of the Indole Ring System

The indole ring is an electron-rich aromatic system, making it highly reactive towards electrophiles. The methoxy (B1213986) groups at C5 and C6 further enhance this reactivity and influence the position of substitution.

Regioselective Functionalization of the Indole Core (e.g., Halogenation, Nitration, Formylation)

Electrophilic aromatic substitution is a key reaction for functionalizing the indole core. The C3 position is generally the most nucleophilic site in an unsubstituted indole. However, with the C2 position occupied, electrophilic attack can be directed to other positions on the ring, primarily C3, C4, or C7, influenced by the activating methoxy groups.

Formylation: The Vilsmeier-Haack reaction, using a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), is a classic method for formylating electron-rich aromatic rings. wikipedia.orgijpcbs.com For indoles, this reaction typically occurs at the C3 position to yield the corresponding indole-3-carbaldehyde. organic-chemistry.org

Nitration: Nitration of the indole ring can be achieved using various nitrating agents. Due to the sensitivity of the indole nucleus to strong acids, milder conditions are often preferred. Studies on the nitration of 4,6-dimethoxyindoles have shown that substitution can be directed to the 2-, 5-, or 7-positions depending on the substituents already present and the reaction conditions used. researchgate.net For the 5,6-dimethoxyindole (B14739) system, the C4 and C7 positions are activated by the methoxy groups and are potential sites for nitration.

Halogenation: Direct halogenation of indoles can be achieved with reagents such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS). The synthesis of methyl 4,7-dibromo-5,6-dimethoxy-1H-indole-2-carboxylate demonstrates that halogenation of the 5,6-dimethoxyindole core can occur on the benzene (B151609) ring at the C4 and C7 positions, which are ortho to the activating methoxy groups. chim.it

Table 3: Regioselectivity in Electrophilic Aromatic Substitution

| Reaction | Reagent | Expected Major Product Position(s) |

| Formylation | POCl₃, DMF | C3 |

| Nitration | HNO₃ / Ac₂O | C4, C7 |

| Bromination | N-Bromosuccinimide (NBS) | C4, C7 |

Organometallic Reagent-Mediated Transformations (e.g., Lithiation, Cross-Coupling Reactions)

Organometallic chemistry provides powerful tools for the functionalization of the indole nucleus.

Lithiation: Directed ortho-metalation (DoM) is a potent strategy for regioselective functionalization. N-protected indoles can be lithiated at the C2 position using strong bases like n-butyllithium or t-butyllithium. researchgate.net Given that the C2 position in this compound is already substituted, lithiation would likely occur at other positions. The indole nitrogen, after protection with a suitable directing group (e.g., Boc, Ts), can direct lithiation to the C7 position. Alternatively, direct lithiation at the C3 position is also possible. The resulting lithiated indole can then be quenched with various electrophiles.

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Sonogashira, and Heck reactions, are indispensable for forming carbon-carbon and carbon-heteroatom bonds. nanochemres.org These reactions require a halogenated indole precursor. As mentioned, 5,6-dimethoxyindoles can be halogenated at the C4 and C7 positions. chim.it These halo-derivatives can then be coupled with a wide array of boronic acids (Suzuki), terminal alkynes (Sonogashira), or alkenes (Heck) to introduce aryl, alkynyl, or vinyl substituents, respectively. thieme-connect.denih.gov This strategy allows for the construction of complex molecular architectures based on the 5,6-dimethoxyindole scaffold. chim.it

Applications in Advanced Organic Synthesis and Molecular Design Research

(5,6-Dimethoxy-1H-indol-2-yl)methanol as a Versatile Synthetic Intermediate

The strategic placement of the dimethoxy and hydroxymethyl functionalities on the indole (B1671886) core renders this compound a highly adaptable synthetic intermediate. The electron-donating methoxy (B1213986) groups enhance the nucleophilicity of the indole ring, particularly at the C3 position, facilitating electrophilic substitution reactions. Concurrently, the hydroxymethyl group at the C2 position serves as a convenient handle for a variety of chemical transformations, including oxidation, reduction, and substitution reactions.

Precursor in the Synthesis of Complex Indole Alkaloid Analogues

The 5,6-dimethoxyindole (B14739) scaffold is a recurring motif in a number of natural and synthetic indole alkaloids with significant biological activities. While direct synthetic examples starting from this compound are not extensively documented in publicly available literature, its potential as a precursor can be inferred from the synthetic strategies employed for closely related analogues. For instance, the modular assembly of complex indole alkaloids has been demonstrated using 3-methyl-5,6-dimethoxyindole in multicomponent reactions. nih.gov This highlights the utility of the 5,6-dimethoxyindole core in constructing intricate molecular architectures. The 2-hydroxymethyl group of this compound offers a reactive site that can be transformed into other functional groups necessary for the elaboration of complex alkaloid skeletons. For example, oxidation of the hydroxymethyl group would yield the corresponding aldehyde, a key intermediate for Pictet-Spengler reactions to form β-carboline systems, which are central to many indole alkaloids.

The table below illustrates the potential synthetic transformations of this compound in the context of alkaloid synthesis.

| Precursor | Reagents and Conditions | Product Type | Potential Alkaloid Skeletons |

| This compound | MnO₂, CH₂Cl₂ | 2-Formyl-5,6-dimethoxyindole | β-Carbolines, Strychnos alkaloids |

| This compound | PBr₃, Et₂O | 2-(Bromomethyl)-5,6-dimethoxyindole | Used in C-alkylation reactions |

| This compound | NaH, R-X | 2-(Alkoxymethyl)-5,6-dimethoxyindole | Modified alkaloid side chains |

Building Block for Nitrogen-Containing Heterocyclic Architectures

The reactivity of the indole nucleus and the 2-hydroxymethyl group makes this compound a valuable building block for a diverse range of nitrogen-containing heterocyclic architectures. The indole nitrogen can participate in cyclization reactions, while the hydroxymethyl group can be a key component in the formation of fused or spirocyclic systems.

Research on other 2-(hydroxymethyl)indole derivatives has demonstrated their utility in constructing complex heterocyclic systems. For example, acid-catalyzed reactions of indole-2-methanols can lead to the formation of indolo-cyclotriveratrylenes. researchgate.net This type of cyclization highlights the potential of this compound to form macrocyclic structures. Furthermore, the Vilsmeier-Haack reaction on dimethoxy-activated indoles has been shown to be an effective method for functionalization, which can be extended to derivatives of this compound to introduce further complexity. researchgate.net

Below is a table summarizing some of the heterocyclic systems that could potentially be synthesized from this compound.

| Starting Material | Reaction Type | Resulting Heterocyclic System |

| This compound | Intramolecular cyclization | Fused polycyclic indoles |

| This compound | Pictet-Spengler reaction (after oxidation) | β-Carbolines |

| This compound | [3+2] Cycloaddition | Pyrroloindoles |

Role in the Design of Privileged Scaffolds for Chemical Biology Probes

Privileged scaffolds are molecular frameworks that are capable of binding to multiple biological targets. The indole nucleus is considered a classic example of a privileged scaffold due to its prevalence in bioactive natural products and pharmaceuticals. researchgate.net The specific substitution pattern of this compound provides a unique platform for the design of chemical biology probes.

Development of Chemical Libraries for Target Identification Studies

The development of chemical libraries based on privileged scaffolds is a powerful strategy for identifying new biological targets and therapeutic agents. The versatile reactivity of this compound makes it an attractive starting point for the construction of diverse indole-based libraries. The hydroxymethyl group can be readily functionalized with a variety of linkers and reporter groups, while the indole core can be further modified to explore a wider chemical space. For example, substituted nitroindole nucleosides have been utilized as building blocks for labeled oligonucleotide probes for nucleic acid detection. google.com This demonstrates the potential of functionalized indoles in the development of sophisticated chemical biology tools.

Construction of Molecular Tools for Receptor-Binding Investigations

The indole scaffold is a key component of many ligands that bind to a variety of receptors. Structure-activity relationship (SAR) studies of indole derivatives have been crucial in understanding the molecular basis of their biological activity and in the design of more potent and selective ligands. nih.govlimef.comnih.gov The 5,6-dimethoxy substitution pattern can influence the electronic properties and conformation of the indole ring, which in turn can affect its binding affinity and selectivity for a particular receptor. The 2-hydroxymethyl group provides a convenient point of attachment for fluorescent tags or other reporter groups, enabling the construction of molecular probes for receptor-binding investigations. For instance, indole derivatives have been used to develop promising DNA-binding agents and topoisomerase I inhibitors, with their interaction with DNA being studied using fluorescent probes. nih.gov

Potential Contributions to Organic Electronic and Photonic Materials Research

The electron-rich nature of the indole ring system makes it an attractive component for the design of organic electronic and photonic materials. The photophysical properties of indole derivatives can be tuned by modifying the substitution pattern on the indole nucleus. nih.govresearchgate.net

The presence of two electron-donating methoxy groups in this compound is expected to have a significant impact on its electronic properties. These groups increase the highest occupied molecular orbital (HOMO) energy level, which can facilitate charge transfer processes and influence the absorption and emission spectra of the molecule. researchgate.net Studies on methoxy-substituted indoles have shown that the position of the methoxy group affects the conformational preferences and electronic properties of the molecule. nih.gov

The hydroxymethyl group at the 2-position offers a site for further functionalization to create more complex conjugated systems. For example, it could be used to attach the indole core to other chromophores or to polymer backbones. The unique electronic properties of the 5,6-dimethoxyindole scaffold, combined with the synthetic versatility of the 2-hydroxymethyl group, make this compound a promising candidate for the development of new materials for applications in organic light-emitting diodes (OLEDs), organic solar cells (OSCs), and fluorescent sensors. Research on thiophene-functionalized triindoles has demonstrated that indole-based structures can serve as excellent electron-rich cores for optoelectronic molecules with desirable luminescent properties. nih.gov

The following table outlines the potential effects of the substituents of this compound on its electronic and photonic properties.

| Substituent | Position | Potential Effect on Electronic/Photonic Properties |

| Methoxy | 5 and 6 | Increases HOMO energy, red-shifts absorption and emission, enhances electron-donating character |

| Hydroxymethyl | 2 | Provides a site for attachment of other functional groups to create extended π-systems |

Integration into π-Conjugated Systems for Semiconductor Applications

The indole nucleus is a recognized chromophore that can be incorporated into larger π-conjugated systems to develop materials for organic electronics. While direct applications of this compound itself as a semiconductor are not extensively documented, its role as a fundamental building block is crucial. The dimethoxy substituents on the indole ring act as electron-donating groups, which can influence the highest occupied molecular orbital (HOMO) energy levels of resulting polymers. This modulation is a key strategy in designing p-type organic semiconductor materials for applications in devices like organic field-effect transistors (OFETs). semi.ac.cnresearchgate.net

The development of donor-acceptor (D-A) copolymers is a prominent strategy in the field of organic semiconductors. In this molecular design, electron-rich (donor) and electron-poor (acceptor) units are alternated along a polymer backbone. This architecture facilitates intramolecular charge transfer and can lead to materials with desirable charge transport properties. The this compound moiety, after suitable modification, can serve as the precursor to the electron-donating component in such D-A copolymers. The performance of these materials in electronic devices is highly dependent on factors such as backbone planarity and intermolecular π-π stacking, which influence charge carrier mobility. rsc.org

For instance, benzodithiophenedione (BDD) and benzothiadiazole (BT) are known strong electron-accepting moieties used in the synthesis of low-band-gap, thermally stable conjugated polymers. rsc.org The incorporation of an indole-based donor, derived from structures like this compound, alongside such acceptors could yield materials with balanced hole and electron mobilities, a desirable characteristic for ambipolar OFETs. rsc.orgresearchgate.net The thoughtful combination of donor and acceptor units allows for the fine-tuning of the optical and electrochemical properties of the resulting polymers.

Exploration of Photophysical Properties in Novel Derivatives

The inherent fluorescence of the indole core makes its derivatives attractive for applications in materials science and sensing. mdpi.com The photophysical properties of novel derivatives of this compound are a subject of significant research interest, as modifications to the parent structure can lead to compounds with tailored absorption and emission characteristics.

The design of novel fluorescent molecules often employs the donor-π-acceptor (D-π-A) concept, where the indole moiety can act as the electron donor. mdpi.com The photophysical properties of such derivatives, including their absorption maxima (λabs), emission maxima (λem), Stokes shift, and fluorescence quantum yield (ΦF), are highly sensitive to the nature of the substituents and the solvent environment. mdpi.comnih.gov For example, derivatives of indole can exhibit positive solvatochromism, where the emission wavelength shifts to longer wavelengths (a red shift) in more polar solvents. This phenomenon is attributed to the stabilization of the excited state in polar environments. mdpi.com

The introduction of different functional groups can dramatically alter the photophysical properties. For example, fusing the indole ring with other heterocyclic systems, such as phospholes, can lead to derivatives with high fluorescence quantum yields. In one study of benzophospholo[3,2-b]indole derivatives, a phosphine (B1218219) oxide derivative exhibited strong blue fluorescence with a quantum yield of 75%. beilstein-journals.org In contrast, phosphine sulfide (B99878) and selenide (B1212193) derivatives showed significantly quenched fluorescence, with quantum yields of only 1% and 0.3%, respectively. beilstein-journals.org This highlights the profound effect that even subtle chemical modifications can have on the luminescent properties of indole-based systems.

The table below summarizes the photophysical data for a series of functionalized benzophospholo[3,2-b]indole derivatives, illustrating the impact of chemical modification on their optical properties.

| Compound | λabs (nm) | λem (nm) | Stokes Shift (cm-1) | ΦF (%) |

| Parent Phosphole | 320, 343, 357 | 425 | 4900 | 67 |

| Phosphine Oxide | 299, 355 | 450 | 6700 | 75 |

| Phosphine Sulfide | 307, 356 | 445 | 6100 | 1 |

| Phosphine Selenide | 307, 355 | 446 | 6200 | 0.3 |

| Phospholium Triflate | 300, 355 | 465 | 7600 | 72 |

Data derived from a study on benzophospholo[3,2-b]indole derivatives in CH2Cl2. beilstein-journals.org

The investigation into the photophysical properties of novel derivatives of this compound continues to be a vibrant area of research, with potential applications ranging from fluorescent probes and sensors to materials for optoelectronic devices. mdpi.comnih.gov

Investigation of Biological and Biochemical Interactions Non Clinical Focus

Enzyme Modulation and Inhibition Studies

The indole (B1671886) ring system serves as a versatile framework for designing enzyme inhibitors, capable of interacting with the active sites of various catalytic proteins.

Derivatives of indole are actively investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes pivotal in the breakdown of the neurotransmitter acetylcholine (B1216132). A decline in acetylcholine levels is a hallmark of Alzheimer's disease, making these enzymes key therapeutic targets. tandfonline.commdpi.com The indole moiety is often incorporated into inhibitor design to interact with critical amino acid residues, such as Tryptophan (Trp86 and Trp286), within the active site of human AChE. acs.org

Studies on novel indole-based hydrazide-hydrazone derivatives have shown inhibitory activity against both AChE and BChE. mdpi.com For example, certain compounds in a synthesized series displayed significant inhibition of electrophorus electricus AChE (eeAChE) and equine BChE (eqBChE). mdpi.com Similarly, research on indole-based thiadiazole derivatives has identified compounds with potent dual inhibitory activity against both AChE and BChE, with some analogs showing IC50 values in the sub-micromolar range. mdpi.com The design of these inhibitors often involves creating hybrid molecules that can bind to both the catalytic anionic site (CAS) and the peripheral anionic site (PAS) of the cholinesterase enzymes, enhancing their inhibitory potency. mdpi.com

| Compound Class | Target Enzyme | Reported Activity (IC50) | Reference |

|---|---|---|---|

| Indole-based thiadiazole derivative | AChE | 0.15 µM | mdpi.com |

| Indole-based thiadiazole derivative | BChE | 0.20 µM | mdpi.com |

| Indole-based sulfonamide derivative | AChE | 0.15 µM | tandfonline.com |

| Indole-based sulfonamide derivative | BChE | 0.20 µM | tandfonline.com |

Indoleamine 2,3-dioxygenase (IDO1) is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the degradation of tryptophan along the kynurenine (B1673888) pathway. iiarjournals.orgnih.govfrontiersin.org Elevated IDO1 activity is associated with immune suppression in pathological conditions like cancer, making it a significant target for immunotherapy. iiarjournals.orgnih.gov

The indole structure is a common scaffold for IDO1 inhibitors, mimicking the natural substrate, L-tryptophan. iiarjournals.orgacs.org Research has shown that certain drugs with an indole scaffold, such as the non-steroidal anti-inflammatory drug (NSAID) indomethacin (B1671933), can inhibit IDO1. iiarjournals.orgresearchgate.net Structure-activity relationship (SAR) studies on indomethacin derivatives have demonstrated that modifications, particularly at the 3-position of the indole ring, significantly impact IDO1 inhibitory activity. iiarjournals.orgnih.gov While simple indole compounds are often inactive, numerous synthesized derivatives have shown enhanced potency. nih.gov These findings underscore the potential for developing novel IDO1 inhibitors based on the indole framework for cancer immunotherapy. iiarjournals.org

Cyclooxygenase (COX) enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation. nih.gov The selective inhibition of COX-2 over COX-1 is a primary goal in the development of anti-inflammatory drugs to reduce gastrointestinal side effects associated with traditional NSAIDs. nih.govmdpi.com

The indole nucleus is a core feature of several COX inhibitors, including the well-known NSAID indomethacin. nih.govmdpi.comrsc.org Research into various indole derivatives has demonstrated their potential as selective COX-2 inhibitors. nih.govnih.govrsc.org For instance, a series of 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N'-[(E)-(substituted phenyl) methylidene] acetohydrazide derivatives were synthesized and showed promising anti-inflammatory activity with selective COX-2 inhibition. nih.gov Molecular docking studies have revealed that these compounds can bind effectively within the COX-2 active site, forming crucial hydrogen bonds with key residues like Tyr-355 and Arg-120. nih.govmdpi.com

Receptor Interaction and Ligand Binding Research

The structural characteristics of the indole ring make it an ideal candidate for interaction with various receptor systems within the body.

Sigma (σ) receptors, including the σ1 and σ2 subtypes, are involved in numerous cellular functions and are considered important targets for therapeutic development. The σ2 receptor is particularly noted for its high density in proliferating tumor cells compared to quiescent cells, making it a biomarker for cancer and a target for antitumor agents. rsc.orgrsc.org

Several novel series of indole-based compounds have been synthesized and evaluated as ligands for sigma receptors. rsc.orgnih.govlsmu.lt Research has focused on developing analogs with high affinity and selectivity for the σ2 receptor. rsc.orgnih.gov Studies on derivatives combining a 5,6-dimethoxyisoindoline (B56020) scaffold with an indole moiety have identified new σ2 receptor ligands with significant antiproliferative activity in cancer cell lines. rsc.orgrsc.org Structure-affinity relationship analyses indicate that the indole moiety is crucial for improving selectivity for σ2 receptors. rsc.org

| Compound Class | σ1 Affinity (Ki) | σ2 Affinity (Ki) | Selectivity (σ1/σ2) | Reference |

|---|---|---|---|---|

| Indole-based analog with 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline | - | Nanomolar range | 395 | nih.gov |

| Indole-based derivative with 5,6-dimethoxyisoindoline | - | 4.40–9.46 nM | 7–102 | nih.gov |

The indole nucleus is the foundational structure of the neurotransmitter serotonin (B10506) (5-hydroxytryptamine, 5-HT). Consequently, a vast number of indole derivatives have been explored as ligands for the diverse family of serotonin receptors, which are implicated in a wide range of neuropsychiatric disorders. mdpi.comnih.gov

Structure-activity relationship studies on indolylalkylpiperazine derivatives have identified potent and selective agonists for the 5-HT1A receptor, with some compounds exhibiting affinity in the low nanomolar range. nih.gov The indole headgroup plays a pivotal role in determining the binding affinity and selectivity for serotonin receptor subtypes. nih.gov Molecular modeling has shown that the indole moiety of these ligands penetrates deep into the receptor's hydrophobic cavity, forming key interactions. nih.gov Similarly, other indole derivatives have been found to possess high affinity for multiple serotonin receptor subtypes, including 5-HT1A, 5-HT1B/1D, 5-HT2A, 5-HT2B, 5-HT6, and 5-HT7. researchgate.netnih.gov

Cellular and Molecular Activity in Model Systems (Excluding Human Clinical Data)

The therapeutic potential of indole-based compounds has been extensively explored in non-clinical model systems. These studies provide foundational insights into the cellular and molecular interactions of these molecules, including their effects on cell growth, microbial activity, oxidative stress, neuroprotection, and interactions with key biological macromolecules. The following sections detail the in vitro activities of (5,6-Dimethoxy-1H-indol-2-yl)methanol and structurally related indole derivatives.

In vitro Effects on Cell Line Proliferation (e.g., specific cancer cell lines for mechanistic study)

The antiproliferative properties of indole derivatives have been a significant area of investigation in oncology research. While specific data for this compound is not extensively detailed in the reviewed literature, studies on closely related 4,6-dimethoxy-1H-indole derivatives demonstrate notable cytotoxic activity against human cancer cell lines.

A study investigating a series of novel heterocyclic compounds derived from 4,6-Dimethoxy-1H-indole revealed significant activity against the MCF-7 human breast cancer cell line. asm.orgnih.gov Specifically, compounds synthesized by reacting the initial indole derivative with urea (B33335) and thiourea, and subsequent modifications, demonstrated potent growth inhibition. asm.orgnih.gov The half-maximal inhibitory concentration (IC50) values for the most active of these derivatives ranged from 31.06 to 51.23 µg/mL. asm.orgnih.gov This suggests that the dimethoxy-indole scaffold is a promising pharmacophore for the development of anticancer agents.

The general class of indole derivatives has been shown to possess broad cytotoxic and antitumor activities. researchgate.netwaocp.org Methanol (B129727) extracts of plants containing indole alkaloids, for example, have shown potent cytotoxicity against a variety of human cancer cell lines. researchgate.net The selective cytotoxicity of certain indole compounds against cancerous cells, while being safer for normal cell lines, highlights their therapeutic potential. waocp.org

Evaluation of Antimicrobial and Antibiofilm Properties in vitro

Indole and its derivatives are recognized as important signaling molecules in microorganisms and have been investigated for their antimicrobial and antibiofilm activities. frontiersin.org The core indole structure can interfere with bacterial processes such as biofilm formation and virulence factor production. frontiersin.org

Studies on halogenated indoles have demonstrated significant antibacterial and antibiofilm activity against pathogenic bacteria. For instance, chloroindoles have shown inhibitory effects on the growth and biofilm formation of Vibrio parahaemolyticus. nih.gov Specifically, 4-chloroindole (B13527) and 5-chloroindole (B142107) exhibited a minimum inhibitory concentration (MIC) of 50 μg/mL against this bacterium. nih.gov The presence and position of the halogen substituent on the indole ring appear to be crucial for the observed antimicrobial potency. nih.gov

Furthermore, indole derivatives have shown efficacy against both Gram-positive and Gram-negative bacteria. Substituted indoles have been found to reduce biofilm formation in Escherichia coli and Staphylococcus aureus. researchgate.net Some indole derivatives have demonstrated significant activity against methicillin-resistant Staphylococcus aureus (MRSA), with MIC values ranging from 3.125 to 50 µg/mL. nih.gov In the context of antifungal activity, a related compound, 6-methoxy-1H-indole-2-carboxylic acid, has been identified as a potent antifungal metabolite. meddocsonline.org This compound, produced by Bacillus toyonensis, showed notable activity against Candida albicans and Aspergillus niger. nih.gov

The antibiofilm action of certain indole compounds involves the downregulation of genes responsible for key biofilm components, leading to reduced bacterial adhesion and biofilm development. researchgate.net Some indole derivatives can also eradicate mature biofilms at concentrations lower than those required to inhibit planktonic cell growth, highlighting their potential as antivirulence agents. nih.gov

| Indole Derivative | Microorganism | Activity | Effective Concentration (MIC/MBIC50) | Reference |

|---|---|---|---|---|

| 4-chloroindole / 5-chloroindole | Vibrio parahaemolyticus | Antibacterial | 50 µg/mL | nih.gov |

| Indolenine-substituted pyrazoles | S. aureus (MSSA & MRSA) | Antibiofilm (Inhibition) | 1.56 µg/mL | nih.gov |

| 6-methoxy-1H-indole-2-carboxylic acid | Candida albicans | Antifungal | Not specified | meddocsonline.orgnih.gov |

| Various indole derivatives | MRSA | Antibacterial | 3.125 - 50 µg/mL | nih.gov |

Antioxidant Activity and Reactive Oxygen Species (ROS) Scavenging Mechanisms

The indole nucleus is a key structural feature in many compounds known for their antioxidant properties. nih.gov The capacity of indole derivatives to scavenge reactive oxygen species (ROS) is a well-documented aspect of their biochemical activity. nih.gov This antioxidant potential is attributed to the redox properties of the indole ring, particularly the indolic nitrogen, which can act as a redox center. sci-hub.ru

The antioxidant activity of indole derivatives has been evaluated using various in vitro assays, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. researchgate.net These assays measure the ability of a compound to donate a hydrogen atom or an electron to stabilize free radicals.

Specific studies on indole-2 and 3-carboxamides have demonstrated their ability to scavenge different types of ROS. These compounds have been shown to inhibit the formation of hydroxyl radicals (HO•) in a Fenton reaction system by 7-37% at a concentration of 0.5 mmol/L. nih.gov Furthermore, at a concentration of 1 mmol/L, these indole derivatives caused a 13-70% decrease in the chemiluminescence generated by superoxide (B77818) radicals (O2•−). nih.gov Certain derivatives containing a thiazolyl group also showed inhibitory activity against singlet oxygen (¹O₂). nih.gov

The antioxidant mechanism of indole compounds is linked to their electron-donating ability, which allows them to neutralize highly reactive free radicals and prevent oxidative damage to cellular components like lipids, proteins, and DNA. sci-hub.ru The substitution pattern on the indole ring significantly influences the antioxidant activity. sci-hub.ru

Neuroprotective Effects in Cellular Models (e.g., enzyme regulation, oxidative stress reduction)

Indole derivatives have emerged as promising candidates for neuroprotection due to their ability to counteract oxidative stress, a key factor in the pathogenesis of neurodegenerative diseases. nih.gov Cellular models, particularly the human neuroblastoma cell line SH-SY5Y, are frequently used to investigate these protective effects.

In studies using SH-SY5Y cells subjected to oxidative stress induced by hydrogen peroxide (H₂O₂), certain indole-phenolic hybrid compounds have demonstrated significant cytoprotective effects. nih.gov These compounds were able to reduce cell mortality and preserve cell viability. For instance, in H₂O₂-stimulated SH-SY5Y cells where viability was reduced to approximately 52%, treatment with these indole derivatives restored cell viability to levels ranging from 76% to 89%. nih.gov

The neuroprotective mechanism of these compounds is closely linked to their antioxidant properties. They have been shown to significantly inhibit the production of ROS induced by H₂O₂ in SH-SY5Y cells, thereby mitigating oxidative damage. nih.gov Similarly, novel prenylated indole alkaloids have been shown to protect SH-SY5Y cells from oxidative stress by activating the Nrf2 pathway, which upregulates the expression of antioxidant genes like HO-1 and NQO1, leading to a reduction in ROS and an increase in glutathione (B108866) levels. semanticscholar.org

| Indole Derivative Type | Cellular Model | Stress Inducer | Observed Effect | Reference |

|---|---|---|---|---|

| Indole-phenolic hybrids | SH-SY5Y | H₂O₂ | Increased cell viability from ~52% to 76-89%; Significant reduction in ROS production. | nih.gov |

| Prenylated indole alkaloids | SH-SY5Y | H₂O₂ | Inhibited Keap1 expression, promoted Nrf2 nuclear translocation, upregulated HO-1 and NQO1, reduced ROS, and increased glutathione. | semanticscholar.org |

Investigations into Specific Protein or DNA Binding (e.g., tubulin binding, DNA alkylation, gene expression modulation)

The biological activities of indole derivatives often stem from their specific interactions with macromolecules such as proteins and DNA, leading to the modulation of cellular functions.

Tubulin Binding: A significant body of research has identified indole derivatives as potent inhibitors of tubulin polymerization. nih.gov These compounds can bind to the colchicine (B1669291) site on β-tubulin, disrupting microtubule dynamics, which is essential for cell division. nih.gov This interference with microtubule assembly leads to mitotic arrest and subsequent cell death, making tubulin a key target for indole-based anticancer agents. nih.gov For example, 2-phenylindole (B188600) derivatives have been shown to strongly inhibit tubulin polymerization. nih.gov Similarly, certain hydroxy-substituted 5,6-dihydroindolo[2,1-a]isoquinolines inhibit tubulin polymerization by binding to the colchicine-binding site. nih.gov

DNA Binding and Alkylation: Certain indole derivatives have been designed to interact with and modify DNA. For example, a study on the enantiomers of 6-amino-3-(chloromethyl)-1-[(5,6,7-trimethoxyindol-2-yl)carbonyl]indoline demonstrated that this compound acts as a DNA alkylating agent. nih.gov The primary site of alkylation was found to be the N3 position of adenine. nih.gov The different enantiomers of this compound exhibited distinct sequence selectivities in their DNA binding, which correlated with their cytotoxic activity. nih.gov

Gene Expression Modulation: Indole itself can act as an extracellular signal that influences the expression of a wide range of genes in bacteria. nih.gov In Vibrio cholerae, indole has been shown to activate genes involved in the production of vibrio polysaccharide, which is crucial for biofilm formation. nih.gov It also affects the expression of genes related to motility and iron utilization. nih.gov In eukaryotic systems, the interaction of indole derivatives with specific proteins can lead to changes in gene expression. For instance, the binding of certain indole compounds to the Mcl-1 protein, an anti-apoptotic member of the Bcl-2 family, involves a cation–π stacking interaction between the dimethoxy indole moiety and an arginine residue, which can influence cell survival pathways. acs.org

Advanced Spectroscopic and Computational Characterization in Research

Comprehensive Structural Elucidation of Novel (5,6-Dimethoxy-1H-indol-2-yl)methanol Derivatives

The definitive identification of newly synthesized this compound derivatives relies on the synergistic use of several high-resolution spectroscopic methods. Each technique provides a unique piece of the structural puzzle, and together they offer a complete and unambiguous picture of the molecule's constitution and stereochemistry.

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of structural elucidation for organic molecules. ajmrhs.com One-dimensional (1D) ¹H and ¹³C NMR spectra provide initial information about the chemical environment of hydrogen and carbon atoms, respectively. nih.gov However, for complex indole (B1671886) derivatives, complete and unambiguous assignment of all signals requires two-dimensional (2D) NMR techniques. researchgate.net

¹H-¹H Correlated Spectroscopy (COSY): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. It is instrumental in mapping out contiguous proton networks within the molecule, such as the protons on the indole ring and the hydroxymethyl side chain. researchgate.netresearchgate.net

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. This allows for the definitive assignment of carbon signals based on the more easily interpreted proton spectrum. ajmrhs.com

Heteronuclear Multiple Bond Correlation (HMBC): HMBC is crucial for assembling the molecular skeleton by revealing longer-range correlations (typically over two to three bonds) between protons and carbons. researchgate.net For instance, it can show correlations from the CH₂ protons of the methanol (B129727) group to carbons C-2 and C-3 of the indole ring, and from the methoxy (B1213986) protons to carbons C-5 and C-6, thus confirming the precise placement of these substituents. researchgate.net

The combined data from these experiments allow for the complete and confident assignment of every proton and carbon signal in a novel derivative.

Table 1: Representative ¹H and ¹³C NMR Data Assignment for a Substituted this compound Derivative Note: Chemical shifts (δ) are hypothetical and presented in ppm for illustrative purposes. Actual values will vary based on the specific derivative and solvent used.

| Position | ¹³C δ (ppm) | ¹H δ (ppm) | Multiplicity | Key HMBC Correlations (¹H → ¹³C) |

| N-H | - | 10.80 | br s | C-2, C-3, C-7a |

| C-2 | 140.5 | - | - | - |

| C-3 | 102.1 | 6.45 | s | C-2, C-3a, C-7a |

| C-3a | 128.9 | - | - | - |

| C-4 | 95.8 | 6.90 | s | C-5, C-6, C-7a |

| C-5 | 150.2 | - | - | - |

| C-6 | 145.7 | - | - | - |

| C-7 | 112.5 | 7.10 | s | C-5, C-6, C-3a |

| C-7a | 131.6 | - | - | - |

| -CH₂OH | 58.3 | 4.80 | s | C-2, C-3 |

| 5-OCH₃ | 56.1 | 3.85 | s | C-5 |

| 6-OCH₃ | 56.3 | 3.90 | s | C-6 |

Mass spectrometry (MS) is a powerful analytical technique that provides information about the mass, and therefore the molecular formula, of a compound.

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, often to within a few parts per million. This high precision allows for the unambiguous determination of the elemental composition of a novel this compound derivative, distinguishing it from other compounds with the same nominal mass. rsc.org

Table 2: Example of HRMS Data for a Hypothetical Derivative C₁₂H₁₅NO₃

| Parameter | Value |

| Molecular Formula | C₁₂H₁₅NO₃ |

| Calculated Mass [M+H]⁺ | 222.1125 |

| Measured Mass [M+H]⁺ | 222.1128 |

| Mass Difference | +0.0003 |

| Error (ppm) | 1.35 |

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. mdpi.com This technique is invaluable for assessing the purity of a synthesized compound. nih.gov The sample is first passed through an HPLC column, which separates the target compound from any starting materials, byproducts, or impurities. The eluent from the column is then directed into the mass spectrometer, which confirms the mass of the desired product and helps identify the mass of any other components in the mixture. nih.govresearchgate.net

While NMR and MS can establish the connectivity of a molecule, X-ray single crystal diffraction provides the ultimate proof of its three-dimensional structure in the solid state. mdpi.com This technique involves irradiating a single, well-ordered crystal of the compound with X-rays. The resulting diffraction pattern is used to calculate the precise positions of each atom in the crystal lattice, yielding detailed information on bond lengths, bond angles, and torsional angles. nih.gov For novel this compound derivatives, this method can definitively confirm the relative and absolute stereochemistry, reveal the preferred conformation of the molecule, and provide insights into intermolecular interactions such as hydrogen bonding that dictate the crystal packing. nih.govnih.gov

Table 3: Representative Crystallographic Data for an Indole Derivative Note: Data is illustrative and based on published structures of similar compounds. nih.gov

| Parameter | Value |

| Empirical Formula | C₁₉H₁₈N₂O₂ |

| Formula Weight | 306.35 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 9.4446 (5) |

| b (Å) | 19.5625 (8) |

| c (Å) | 8.6657 (5) |

| β (°) | 98.903 (4) |

| Volume (ų) | 1581.78 (14) |

| Z | 4 |

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. researchgate.net When a molecule is exposed to infrared radiation, its bonds vibrate at specific frequencies. The resulting IR spectrum shows absorption bands corresponding to these vibrations. For a this compound derivative, IR spectroscopy can confirm the presence of the key functional groups. researchgate.net

Table 4: Characteristic IR Absorption Frequencies

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) |

| O-H (alcohol) | Stretching, H-bonded | 3400–3200 (broad) |

| N-H (indole) | Stretching | ~3350 |

| C-H (aromatic) | Stretching | 3100–3000 |

| C-H (aliphatic) | Stretching | 3000–2850 |

| C=C (aromatic) | Stretching | 1600–1450 |

| C-O (methoxy, alcohol) | Stretching | 1250–1050 |

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. researchgate.net The indole ring system contains a conjugated π-electron system that absorbs UV light, promoting electrons from lower-energy to higher-energy molecular orbitals. The resulting spectrum, characterized by the wavelength of maximum absorbance (λmax), is a distinctive feature of the chromophore and can be influenced by the substituents on the indole ring. umaine.edu

Theoretical and Computational Chemistry Approaches

In parallel with experimental characterization, theoretical and computational methods are increasingly employed to provide deeper insight into the properties of new molecules.

Density Functional Theory (DFT) is a powerful computational quantum mechanical modeling method used to investigate the electronic structure and properties of molecules. nih.gov By solving approximations of the Schrödinger equation, DFT can be used to:

Optimize Molecular Geometry: Predict the most stable three-dimensional structure of a molecule, including bond lengths and angles, which can be compared with experimental data from X-ray crystallography. nih.gov

Predict Spectroscopic Properties: Calculate theoretical NMR chemical shifts, IR vibrational frequencies, and UV-Vis electronic transitions. Comparing these predicted spectra with experimental results can aid in the confirmation of the proposed structure.

Analyze Electronic Structure: DFT calculations provide information on the distribution of electrons within the molecule. This includes mapping the Molecular Electrostatic Potential (MESP), which identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions, offering insights into intermolecular interactions. mdpi.com

Determine Reactivity Descriptors: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. researchgate.net The HOMO-LUMO energy gap is an indicator of chemical stability; a smaller gap suggests higher reactivity. nih.gov These parameters are valuable for predicting how a novel derivative might behave in chemical reactions. nih.gov

Table 5: Representative Parameters Obtained from DFT Calculations

| Parameter | Description | Significance |

| Total Energy | The calculated ground state energy of the optimized geometry. | Indicates the thermodynamic stability of the molecule. |

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital. | Relates to the ability to donate electrons (nucleophilicity). |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the ability to accept electrons (electrophilicity). |

| HOMO-LUMO Gap | The energy difference between the LUMO and HOMO. | An indicator of chemical reactivity and kinetic stability. researchgate.net |

| Dipole Moment | A measure of the overall polarity of the molecule. | Influences solubility and intermolecular forces. |

Molecular Docking and Molecular Dynamics Simulations for Ligand-Biomacromolecule Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the interaction between a small molecule (ligand), such as this compound, and a biological macromolecule, typically a protein. Docking predicts the preferred orientation of the ligand when bound to a receptor to form a stable complex, providing insights into binding affinity and mode. MD simulations then offer a dynamic view of the complex, revealing the stability of these interactions over time and conformational changes in both the ligand and the protein.

While specific docking studies on this compound are not extensively documented in publicly available research, studies on closely related indole derivatives provide a framework for understanding its potential interactions. For instance, the indole derivative 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N'-[(E)-(3-nitrophenyl) methylidene] acetohydrazide (MMINA) has been docked against several inflammatory and cancer-related protein targets. nih.govnih.gov The docking analysis revealed significant binding affinity with proteins such as cyclooxygenase-2 (COX-2), signal transducer and activator of transcription 3 (STAT3), and tumor necrosis factor-alpha (TNF-α), with a binding free energy of -9.00 kcal/mol for COX-2. nih.gov

Similarly, molecular docking has been employed to screen indole-based compounds against various enzymes. In one study, novel heterocyclic scaffolds based on an indole moiety were evaluated as antimicrobial agents by docking them against UDP-N-acetylmuramate-L-alanine ligase (MurC) and human lanosterol (B1674476) 14α-demethylase. frontiersin.org These computational approaches help identify key molecular interactions, such as hydrogen bonds and pi-stacking, that are crucial for the biological activity of these compounds. frontiersin.org MD simulations further complement these findings by assessing the stability of the predicted ligand-protein complexes in a simulated physiological environment. nih.gov

Table 1: Example Molecular Docking Data for Indole Derivatives

| Compound/Derivative | Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues (Example) |

|---|---|---|---|

| MMINA nih.gov | COX-2 | -9.00 | Not specified |

| MMINA nih.gov | STAT3 | Not specified | Not specified |

| MMINA nih.gov | TNF-α | Not specified | Not specified |

| Indole-thiosemicarbazone (5r) nih.gov | Tyrosinase | Not specified | HIS259, HIS263, VAL283 |

| Indole Derivative (9) frontiersin.org | MurC Ligase | -11.5 | Not specified |

This table presents data for related indole derivatives to illustrate the application and findings of molecular docking studies.

Quantitative Structure-Activity Relationship (QSAR) Studies (focused on chemical properties and in vitro activity correlation)

Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. This method uses molecular descriptors—numerical values that quantify physicochemical properties of a molecule—to develop predictive models. These models are invaluable in drug discovery for forecasting the activity of novel compounds and optimizing lead structures.

For indole derivatives, QSAR has been successfully applied to understand the structural requirements for various biological activities. In a study on 5-methyl/trifluoromethoxy-1H-indole-2,3-dione-3-thiosemicarbazone derivatives as anti-tubercular agents, a QSAR model was developed using principal component regression. nih.gov The model demonstrated a linear relationship between molecular descriptors (representing properties like electronic distribution, steric effects, and hydrophobicity) and the inhibitory activity against Mycobacterium tuberculosis. nih.gov The resulting model could explain a significant portion of the variance in the biological activity, highlighting its predictive power. nih.gov

Another QSAR study focused on indeno[1,2-b]indole (B1252910) derivatives as inhibitors of Casein Kinase II (CK2), an enzyme implicated in cancer. nih.gov This approach helps to identify which chemical properties and structural features are critical for enhancing the inhibitory potency of the compounds. nih.gov Although a specific QSAR model for this compound has not been published, these examples demonstrate the utility of the approach. By analyzing a series of analogs of this compound, a QSAR model could be constructed to correlate descriptors such as lipophilicity, molar refractivity, and electronic parameters with a specific in vitro activity, thereby guiding the design of more potent derivatives.

Table 2: Principles of QSAR Modeling for Indole Derivatives

| QSAR Component | Description | Example from Indole Studies |

|---|---|---|

| Dependent Variable | The biological activity being measured, typically expressed as pIC₅₀ (log 1/IC₅₀). nih.gov | Anti-tubercular activity (pIC₅₀) of thiosemicarbazone derivatives. nih.gov |

| Independent Variables (Descriptors) | Numerical representations of molecular properties (e.g., constitutional, topological, quantum-chemical). | Principal components derived from various molecular descriptors. nih.gov |

| Statistical Method | The algorithm used to create the correlation model. | Principal Component Regression (PCR). nih.gov |

| Model Validation | Techniques used to assess the robustness and predictive ability of the model (e.g., cross-validation). | Testing the model's performance on compounds not included in the training set. nih.gov |

Conformational Analysis and Intermolecular Interaction Modeling (e.g., π-stacking, hydrogen bonding networks)

Conformational analysis investigates the different spatial arrangements (conformations) of a molecule and their relative energies. This is crucial for understanding how a molecule like this compound might adopt a specific shape to fit into a receptor's active site. Intermolecular interaction modeling further examines the non-covalent forces that govern how molecules interact with each other and with biological targets.

For the closely related compound 5,6-Dimethoxy-1-indanone, computational studies using Density Functional Theory (DFT) have identified its most stable conformation. nih.gov Such analysis provides insight into the preferred three-dimensional structure dictated by the arrangement of its substituent groups.

Crystallographic studies of analogous compounds provide direct evidence of intermolecular interactions. An analysis of Methyl 5,6-dimethoxy-1H-indole-2-carboxylate revealed that the molecule is nearly planar. nih.gov In its crystal structure, molecules are organized through specific intermolecular forces. Pairs of molecules are linked by N-H···O hydrogen bonds, a common and significant interaction in biological systems. nih.gov Furthermore, the crystal packing exhibits π-π stacking interactions between the indole ring systems of adjacent molecules. nih.gov The study determined that the planes of the interacting indole rings are separated by a distance of 3.39 Å, with a centroid-to-centroid line angled at 23.8° relative to the normal of the ring plane. nih.gov These π-π interactions are believed to contribute to the near-planarity of the molecule. nih.gov Such interactions are critical for the binding of indole-based molecules to DNA and protein targets that have aromatic regions.